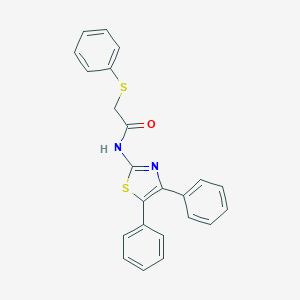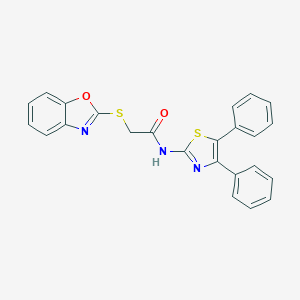![molecular formula C20H19ClN4O B427500 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE](/img/structure/B427500.png)
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and phenyl and chlorophenyl substituents
Méthodes De Préparation
The synthesis of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl and Phenyl Groups: These groups are introduced via substitution reactions, often using chlorinated aromatic compounds and phenylboronic acids.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving amines and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the triazole and piperidine rings through a carbonyl linkage, often using coupling reagents like carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenyl and chlorophenyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
1-[1-(4-CHLOROPHENYL)-5-PHENYL-1H-1,2,4-TRIAZOLE-3-CARBONYL]PIPERIDINE can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,4-triazole derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds like 4-aminopiperidine and 4-chloropiperidine share the piperidine ring but have different functional groups, affecting their reactivity and applications.
Chlorophenyl derivatives: Compounds like 4-chlorophenylboronic acid and 4-chlorophenylmethanol share the chlorophenyl group but differ in their overall structure and reactivity
The uniqueness of this compound lies in its combination of the triazole, piperidine, and chlorophenyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C20H19ClN4O |
|---|---|
Poids moléculaire |
366.8g/mol |
Nom IUPAC |
[1-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H19ClN4O/c21-16-9-11-17(12-10-16)25-19(15-7-3-1-4-8-15)22-18(23-25)20(26)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-14H2 |
Clé InChI |
BFQOUYYHIMFRHF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl morpholine-4-carbodithioate](/img/structure/B427418.png)
![methyl 3-[4-(4-methoxyphenyl)-2-({[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]propanoate](/img/structure/B427419.png)

![Methyl 3-[2-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B427423.png)
![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427424.png)
![2-{[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B427426.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B427428.png)
![{[4-(1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL MORPHOLINE-4-CARBODITHIOATE](/img/structure/B427429.png)
![2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl 4-morpholinecarbodithioate](/img/structure/B427430.png)
![2-[(4-Hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-1,2-diphenylethanone](/img/structure/B427433.png)
![Ethyl 4-({[(4-morpholinylcarbothioyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B427435.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427439.png)

